molecular formula C22H24FN5O2S B2709602 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 1208541-30-3

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2709602
M. Wt: 441.53
InChI Key: QMYJACLZHREQIZ-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H24FN5O2S and its molecular weight is 441.53. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Agents

Compounds with structural similarity to "N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide" have been designed and synthesized as cytotoxic agents. For instance, compounds such as 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole have been characterized by various spectral data and crystal structures determined from synchrotron X-ray powder diffraction data, indicating their potential in cytotoxic applications (Gündoğdu et al., 2017).

Antimicrobial Activities

Another avenue of research involves the investigation of antimicrobial, antilipase, and antiurease activities of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These studies have found that some compounds exhibit good to moderate antimicrobial activity against test microorganisms, with particular compounds showing significant antiurease and antilipase activities (Başoğlu et al., 2013).

Novel Multi-Component Synthesis

Furthermore, the novel multi-component synthesis of 1,2,4-Triazolo[3,4-b]thiazole derivatives has been reported, highlighting a simple, efficient protocol that reduces reaction times compared to conventional multi-step synthesis. These compounds have been screened for their antimicrobial activity, showcasing their potential in developing new antimicrobial agents (Bhat & Holla, 2004).

Antioxidant and Anticancer Activities

Additionally, certain triazolo-thiadiazoles have been evaluated for their in vitro antioxidant properties and anticancer activities. For example, 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potent antioxidant capabilities and induced growth inhibition followed by apoptosis in HepG2 cells, suggesting their potential as anticancer agents (Sunil et al., 2010).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2S/c23-18-9-5-4-8-17(18)19-26-22-28(27-19)16(14-31-22)11-13-25-21(30)20(29)24-12-10-15-6-2-1-3-7-15/h4-6,8-9,14H,1-3,7,10-13H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYJACLZHREQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

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